Cas no 1488101-88-7 (Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl-)

Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl-
- 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile
- AKOS014588106
- CS-0305003
- 1488101-88-7
- EN300-1146450
-
- インチ: 1S/C9H16N2O/c1-9(2,7-10)3-4-12-8-5-11-6-8/h8,11H,3-6H2,1-2H3
- InChIKey: NNXOMWGXLKAGEF-UHFFFAOYSA-N
- ほほえんだ: C(#N)C(C)(C)CCOC1CNC1
計算された属性
- せいみつぶんしりょう: 168.126263138g/mol
- どういたいしつりょう: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.00±0.1 g/cm3(Predicted)
- ふってん: 286.0±35.0 °C(Predicted)
- 酸性度係数(pKa): 9.67±0.40(Predicted)
Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146450-10.0g |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
1488101-88-7 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1146450-5.0g |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
1488101-88-7 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1146450-0.25g |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
1488101-88-7 | 0.25g |
$1051.0 | 2023-06-09 | ||
Enamine | EN300-1146450-0.5g |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
1488101-88-7 | 0.5g |
$1097.0 | 2023-06-09 | ||
Enamine | EN300-1146450-0.05g |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
1488101-88-7 | 0.05g |
$959.0 | 2023-06-09 | ||
Enamine | EN300-1146450-1.0g |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
1488101-88-7 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1146450-0.1g |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
1488101-88-7 | 0.1g |
$1005.0 | 2023-06-09 | ||
Enamine | EN300-1146450-2.5g |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
1488101-88-7 | 2.5g |
$2240.0 | 2023-06-09 |
Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl-に関する追加情報
Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- (CAS No. 1488101-88-7): A Comprehensive Overview
Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl-, identified by its Chemical Abstracts Service number (CAS No. 1488101-88-7), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both a nitrile group and an azetidinyloxy moiety in its molecular structure endows it with distinctive reactivity and potential applications in drug discovery and medicinal chemistry.
The structural composition of Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- involves a butyl chain with a nitrile functional group at one end and an azetidinyloxy substituent at the fourth carbon position. The dimethyl substitution at the second carbon enhances its steric hindrance, which can be strategically leveraged in designing molecules with improved pharmacokinetic profiles. This structural motif is particularly intriguing because it combines elements that are known to interact favorably with biological targets, such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with various diseases. The compound Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- has emerged as a key intermediate in the synthesis of molecules that target neurological disorders, inflammatory conditions, and even certain types of cancer. Its ability to serve as a precursor for more complex scaffolds has made it a cornerstone in the arsenal of medicinal chemists.
One of the most compelling aspects of Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- is its versatility in synthetic chemistry. The nitrile group can undergo various transformations, including hydrolysis to form carboxylic acids or reduction to form amides, while the azetidinyloxy moiety can participate in nucleophilic substitution reactions. These reactivities have been exploited to develop novel derivatives with tailored biological activities. For instance, researchers have synthesized analogs of this compound that exhibit inhibitory effects on specific enzymes implicated in pain signaling and neurodegenerative diseases.
The pharmaceutical industry has been particularly interested in exploring the potential of Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- as a building block for drug candidates. Its structural features have been incorporated into molecules designed to interact with proteins such as kinases and proteases, which are often dysregulated in disease states. Preliminary studies have shown that certain derivatives of this compound can inhibit the activity of these targets with high selectivity and potency.
The synthesis of Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group interconversions. Advances in catalytic methods have also enabled more efficient and sustainable synthetic strategies for this compound. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the azetidinyloxy group with high precision.
In addition to its pharmaceutical applications, Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- has found utility in materials science and agrochemical research. Its unique structural properties make it a suitable candidate for developing novel polymers and specialty chemicals. Researchers have explored its potential as a monomer in polymerization reactions to create materials with enhanced mechanical strength or biodegradability.
The biological activity of derivatives of Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated promising results in models of inflammation and pain management. These findings have laid the groundwork for further investigation into its therapeutic potential and may lead to the development of new treatments for patients suffering from chronic inflammatory conditions.
The future directions for research on Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl- are multifaceted. One area of focus is the exploration of its role in drug repurposing efforts, where existing compounds are investigated for new therapeutic uses. Additionally, computational methods are being employed to predict the biological activity of novel derivatives before they are synthesized experimentally.
In conclusion, Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl-, CAS No. 1488101-88-7, is a versatile organic compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features enable it to serve as a valuable intermediate in drug discovery efforts targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,its importance is likely to grow further,making it an indispensable tool for chemists and biologists alike.
1488101-88-7 (Butanenitrile, 4-(3-azetidinyloxy)-2,2-dimethyl-) 関連製品
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
- 2171150-61-9(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopyridine-3-carboxylic acid)
- 864928-02-9(6-acetyl-2-4-(dimethylamino)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)
- 1788990-68-0(N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide)
- 2229143-68-2(1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene)
- 1394964-61-4(methyl 2-fluoro-3-isopropoxy-benzoate)
- 2137766-55-1(1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one)
- 2381192-93-2(tert-butyl 4-{(3R)-3-hydroxypyrrolidin-1-ylmethyl}piperidine-1-carboxylate)




